molecular formula C7H7BrN4O B11868382 5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine

5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine

Cat. No.: B11868382
M. Wt: 243.06 g/mol
InChI Key: AOIORVZWVHQUSJ-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine is a chemical compound with the molecular formula C7H7BrN4O and a molecular weight of 243.06 g/mol . This compound is part of the imidazo[5,1-f][1,2,4]triazine family, which is known for its diverse applications in various fields of scientific research.

Preparation Methods

The synthesis of 5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine typically involves the following steps:

Chemical Reactions Analysis

5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine can be compared with other similar compounds in the imidazo[5,1-f][1,2,4]triazine family, such as:

Properties

Molecular Formula

C7H7BrN4O

Molecular Weight

243.06 g/mol

IUPAC Name

5-bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine

InChI

InChI=1S/C7H7BrN4O/c1-4-11-6(8)5-7(13-2)9-3-10-12(4)5/h3H,1-2H3

InChI Key

AOIORVZWVHQUSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1N=CN=C2OC)Br

Origin of Product

United States

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